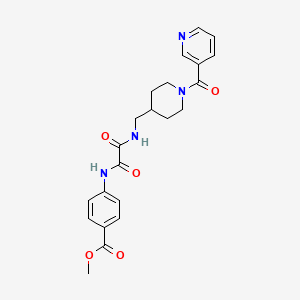

Methyl 4-(2-(((1-nicotinoylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

Description

Methyl 4-(2-(((1-nicotinoylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a synthetic benzoate derivative characterized by a nicotinoylpiperidine moiety linked via a glyoxylamide bridge to a methyl benzoate core. This compound shares structural motifs with pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity . X-ray crystallography, facilitated by programs such as SHELXL and SHELXT, may further elucidate its three-dimensional conformation .

Properties

IUPAC Name |

methyl 4-[[2-oxo-2-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylamino]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-31-22(30)16-4-6-18(7-5-16)25-20(28)19(27)24-13-15-8-11-26(12-9-15)21(29)17-3-2-10-23-14-17/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUUHFHOJFZDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(((1-nicotinoylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate ester , a piperidine ring , and a nicotinoyl group , which contribute to its biological activity. The molecular formula is , with a molecular weight of 342.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O3 |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 1797309-37-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The nicotinoyl group is known to interact with nAChRs, potentially modulating neurotransmission and exhibiting neuroprotective effects.

- Enzyme Inhibition : The piperidine moiety may interact with enzymes involved in neurotransmitter metabolism, impacting pathways associated with cognitive function and neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown:

- Cell Viability Reduction : The compound significantly reduces viability in various cancer cell lines, including breast and lung cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways, leading to increased cell death in malignant cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

- Inhibition of Bacterial Growth : It demonstrates significant inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

-

Study on Neuroprotective Effects :

- A study conducted on animal models showed that administration of the compound improved cognitive functions in models of Alzheimer's disease by enhancing cholinergic signaling through nAChRs .

- Anticancer Efficacy :

- Antimicrobial Evaluation :

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Nicotinoylpiperidine vs. Piperazine/Quinoline (C1-C7): The target compound replaces the quinoline-piperazine group in C1 with a nicotinoylpiperidine moiety.

- Phenoxyethylpiperidine Derivatives (Prep 14-16) : These analogs feature a phenoxyethyl chain instead of the glyoxylamide bridge, reducing molecular rigidity. The target compound’s glyoxylamide linker may confer better conformational stability for enzyme interactions.

- Biological Implications: While HDAC inhibition is noted for related benzoate derivatives , the target compound’s bioactivity remains uncharacterized. Structural analogs like C1-C7 and Prep 14-16 are primarily explored for their crystallographic properties rather than specific therapeutic endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.